molecular formula C20H30O5 B14111083 10,12-Dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

10,12-Dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Cat. No.: B14111083
M. Wt: 350.4 g/mol
InChI Key: IZIVAPRKBMMUKE-UHFFFAOYSA-N
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Description

Pterisolic acid E is an organic compound belonging to the class of diterpenoids. It is a yellow solid with the chemical formula C20H30O5 and a molecular weight of 350.50 g/mol. This compound is one of the six ent-15-oxokauran-19-oic acid derivatives isolated from the ethanol extract of the fern Pteris semipinnata .

Preparation Methods

Pterisolic acid E is primarily extracted from the herbs of Pteris semipinnata. The extraction process involves using 95% ethanol, followed by separation using Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC). The compound is then purified to achieve a high level of purity, typically around 95%

Chemical Reactions Analysis

Pterisolic acid E undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pterisolic acid E can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Pterisolic acid E has diverse applications in scientific research. It is used in the study of natural products and their potential therapeutic effects . In chemistry, Pterisolic acid E serves as a valuable compound for understanding the properties and reactions of diterpenoids . In biology and medicine, it is investigated for its potential as a chemoprotective agent, particularly in activating the Nrf2 pathway, which plays a crucial role in cellular protection against oxidative stress .

Mechanism of Action

The mechanism of action of Pterisolic acid E involves its interaction with molecular targets and pathways within cells. One of the key pathways influenced by Pterisolic acid E is the Nrf2 pathway . By activating this pathway, Pterisolic acid E enhances the expression of protective enzymes that help mitigate oxidative stress and protect cells from damage . This activation occurs through the covalent modification of specific cysteine residues within the Keap1 protein, which inhibits the degradation of Nrf2 and allows it to exert its protective effects .

Comparison with Similar Compounds

These compounds share similar structural features but differ in their specific functional groups and biological activities . For example, Pterisolic acid B is also known to activate the Nrf2 pathway, but it targets different cysteine residues within the Keap1 protein .

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

10,12-dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H30O5/c1-11-12-9-19(15(11)22)8-5-14-17(2,16(23)24)6-4-7-18(14,3)20(19,25)10-13(12)21/h11-14,21,25H,4-10H2,1-3H3,(H,23,24)

InChI Key

IZIVAPRKBMMUKE-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC3(C1=O)CCC4C(CCCC4(C3(CC2O)O)C)(C)C(=O)O

Origin of Product

United States

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